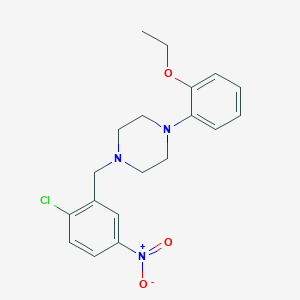![molecular formula C21H17N3O2S B6090609 N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6090609.png)
N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a thiazolidinone derivative that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has cytotoxic effects on cancer cells and can induce apoptosis. In addition, it has been shown to have antioxidant activity by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. It has also been shown to have antioxidant activity, which can be useful in studying oxidative stress. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as an antioxidant agent. Studies are needed to determine its antioxidant activity in vivo and its potential use in treating oxidative stress-related diseases. Finally, studies are needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves a multi-step process. The starting material is 2-aminothiazolidine-4-one, which is reacted with 4-nitrobenzaldehyde to form 2-(4-nitrobenzylidene)thiazolidine-4-one. This compound is then reduced to 2-(4-aminobenzylidene)thiazolidine-4-one, which is further reacted with 1-naphthylacetyl chloride to form this compound.
Applications De Recherche Scientifique
N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as an anti-inflammatory agent. Studies have shown that it has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anti-cancer agent. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-19(23-17-12-6-8-14-7-4-5-11-16(14)17)13-18-20(26)24-21(27-18)22-15-9-2-1-3-10-15/h1-12,18H,13H2,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJCUMVPZLDIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6090527.png)
![N-cyclopentyl-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B6090544.png)
![ethyl 4-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6090563.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090575.png)

![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6090600.png)
![2-(tetrahydro-3-thienylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6090602.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6090610.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6090622.png)
![N-(2,4-dimethylphenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B6090627.png)

